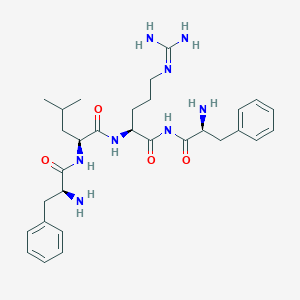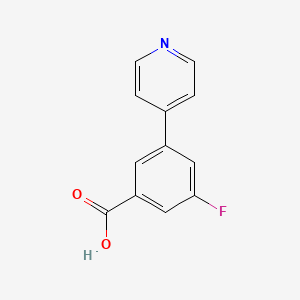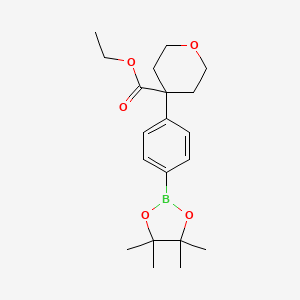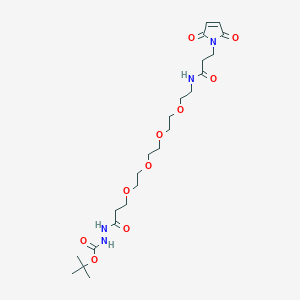
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N'-t-butyloxycarbonyl)hydrazid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid is a complex organic compound known for its unique structure and versatile applications in various fields of science and industry. This compound is characterized by the presence of a maleimide group, multiple ether linkages, and a hydrazide moiety, making it a valuable reagent in chemical synthesis and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Maleimide Group: The maleimide group is introduced through a reaction between maleic anhydride and an amine, followed by cyclization.
Ether Linkage Formation: The ether linkages are formed through nucleophilic substitution reactions involving alkyl halides and alcohols.
Hydrazide Formation: The hydrazide moiety is introduced by reacting a hydrazine derivative with an acyl chloride or ester.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce functional groups and create complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid involves its ability to form covalent bonds with target molecules. The maleimide group reacts with thiol groups in proteins, forming stable thioether linkages. This property is exploited in bioconjugation and drug delivery applications, where the compound can be used to attach therapeutic agents to specific targets.
類似化合物との比較
Similar Compounds
19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic Acid: Shares a similar structure but lacks the hydrazide moiety.
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic Acid: Another related compound with similar ether linkages and maleimide group.
Uniqueness
1-Maleimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl-(N’-t-butyloxycarbonyl)hydrazid is unique due to the presence of the hydrazide moiety and the t-butyloxycarbonyl protecting group. These features enhance its reactivity and stability, making it a versatile reagent in various applications.
特性
分子式 |
C23H38N4O10 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC名 |
tert-butyl N-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate |
InChI |
InChI=1S/C23H38N4O10/c1-23(2,3)37-22(32)26-25-19(29)7-10-33-12-14-35-16-17-36-15-13-34-11-8-24-18(28)6-9-27-20(30)4-5-21(27)31/h4-5H,6-17H2,1-3H3,(H,24,28)(H,25,29)(H,26,32) |
InChIキー |
JVGSCNAVSZPOEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



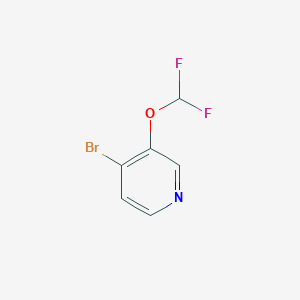

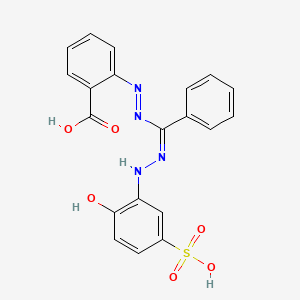
![4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12332236.png)

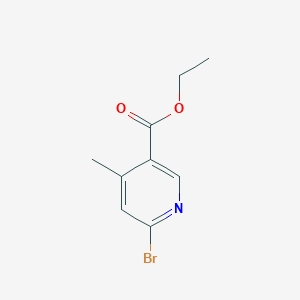
![Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-](/img/structure/B12332252.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12332275.png)
